molecular formula C18H19ClN2O B13764179 2-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)propan-1-ol chloride CAS No. 77234-86-7

2-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)propan-1-ol chloride

Cat. No.: B13764179
CAS No.: 77234-86-7
M. Wt: 314.8 g/mol
InChI Key: CXVYHVRNSQXTQO-UHFFFAOYSA-N
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Description

2-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)propan-1-ol chloride is a synthetic organic compound that features an imidazolium ion, a biphenyl group, and a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)propan-1-ol chloride typically involves the following steps:

    Formation of the Imidazolium Ion: The imidazole ring is alkylated using an appropriate alkyl halide under basic conditions to form the imidazolium ion.

    Attachment of the Biphenyl Group: The biphenyl group is introduced through a coupling reaction, such as a Suzuki coupling, using a palladium catalyst.

    Formation of the Propanol Moiety: The propanol group is introduced via a Grignard reaction or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propanol moiety, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the imidazolium ion to an imidazole ring.

    Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion to imidazole derivatives.

    Substitution: Formation of halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Antimicrobial Activity: The imidazolium ion may exhibit antimicrobial properties.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Medicine

    Drug Development: Exploration of its potential as a pharmaceutical agent.

    Diagnostic Tools: Use in the development of diagnostic assays.

Industry

    Chemical Synthesis: Utilized as an intermediate in the synthesis of other complex molecules.

    Polymer Science:

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)propan-1-ol chloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The imidazolium ion can form ionic interactions with negatively charged biomolecules, while the biphenyl group can participate in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Phenylphenyl)-2-(1H-imidazol-1-yl)ethanol chloride: Similar structure with an ethanol moiety instead of propanol.

    2-(1H-imidazol-1-yl)-1-phenylpropan-1-ol chloride: Lacks the biphenyl group.

Uniqueness

2-(1H-imidazol-1-ium-1-yl)-1-(4-phenylphenyl)propan-1-ol chloride is unique due to the presence of both the imidazolium ion and the biphenyl group, which confer distinct chemical and biological properties.

Properties

CAS No.

77234-86-7

Molecular Formula

C18H19ClN2O

Molecular Weight

314.8 g/mol

IUPAC Name

2-imidazol-1-yl-1-(4-phenylphenyl)propan-1-ol;hydrochloride

InChI

InChI=1S/C18H18N2O.ClH/c1-14(20-12-11-19-13-20)18(21)17-9-7-16(8-10-17)15-5-3-2-4-6-15;/h2-14,18,21H,1H3;1H

InChI Key

CXVYHVRNSQXTQO-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=C(C=C1)C2=CC=CC=C2)O)N3C=CN=C3.Cl

Origin of Product

United States

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